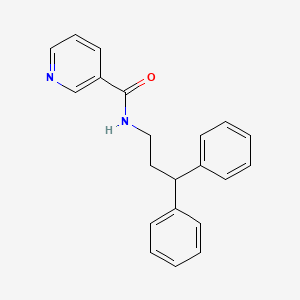![molecular formula C18H17N5O2 B10866277 N'-[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]pyridine-3-carbohydrazide](/img/structure/B10866277.png)
N'-[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]pyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[1-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)ETHYL]NICOTINOHYDRAZIDE is a compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological and pharmaceutical activities, including anticancer, antitumor, and antifungal properties . The compound’s structure features a pyrazolone ring, which is a five-membered ring containing two nitrogen atoms and a ketone group, making it a versatile scaffold for various chemical reactions and biological interactions .
Métodos De Preparación
The synthesis of N’-[1-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)ETHYL]NICOTINOHYDRAZIDE typically involves the reaction of 1-phenyl-3-methyl-4-propionylpyrazol-5-one with nicotinic acid hydrazide in ethanol . The reaction is carried out under reflux conditions, and the product is obtained after purification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
N’-[1-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)ETHYL]NICOTINOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N’-[1-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)ETHYL]NICOTINOHYDRAZIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-[1-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)ETHYL]NICOTINOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s pyrazolone ring can interact with enzymes and receptors, inhibiting their activity and leading to the observed biological effects . For example, it may inhibit enzymes involved in cell proliferation, leading to its anticancer properties .
Comparación Con Compuestos Similares
N’-[1-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)ETHYL]NICOTINOHYDRAZIDE can be compared with other pyrazolone derivatives, such as:
1-Phenyl-3-methyl-4-propionylpyrazol-5-one: A precursor in the synthesis of the target compound.
4-Acyl pyrazolone derivatives: Known for their biological activities and structural versatility.
Copper complexes of pyrazolone derivatives: Exhibiting strong antibacterial activity and potential as anticancer agents.
The uniqueness of N’-[1-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)ETHYL]NICOTINOHYDRAZIDE lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C18H17N5O2 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-[(E)-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-12(20-21-17(24)14-7-6-10-19-11-14)16-13(2)22-23(18(16)25)15-8-4-3-5-9-15/h3-11,22H,1-2H3,(H,21,24)/b20-12+ |
Clave InChI |
KHCGABFDXNVLGG-UDWIEESQSA-N |
SMILES isomérico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C(=N/NC(=O)C3=CN=CC=C3)/C |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NNC(=O)C3=CN=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10866197.png)

![N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]prop-2-enamide](/img/structure/B10866213.png)
![2-[(5-benzyl-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10866221.png)
![N-[[(4-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10866228.png)
![4-{[3-(4-fluorophenyl)-1H-pyrazol-1-yl]sulfonyl}-1,3-dimethyl-1H-pyrazole](/img/structure/B10866230.png)
![Dimethyl 1-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10866233.png)
![3-({[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10866235.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10866240.png)
![2-methoxy-4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B10866247.png)
![3-(4-bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10866249.png)
![5,6-dimethyl-7-[3-(morpholin-4-yl)propyl]-3-(pyridin-3-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10866253.png)
![7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866260.png)

